methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that features a trifluoromethyl group, a benzylamino group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(benzylamino)benzaldehyde, which is then subjected to a reaction with methyl 3,3,3-trifluoro-2-hydroxypropanoate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the primary amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the trifluoromethyl group.
Scientific Research Applications
Methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(aminophenyl)]-3,3,3-trifluoro-2-hydroxypropanoate
- Methyl 2-[4-(methylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
- Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
Uniqueness
Methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the benzylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-24-15(22)16(23,17(18,19)20)13-7-9-14(10-8-13)21-11-12-5-3-2-4-6-12/h2-10,21,23H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRXARTFQSLCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NCC2=CC=CC=C2)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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